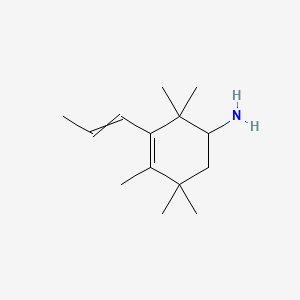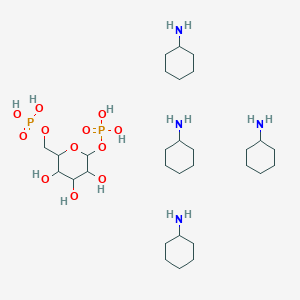![molecular formula C23H24O11 B13391115 Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cirsimarin is a naturally occurring flavonoid compound found in various plants such as Cirsium japonicum, Scoparia dulcis, and Microtea debilis. It is known for its potent antilipogenic, antioxidant, and anti-inflammatory properties . Cirsimarin has been studied for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cirsimarin can be extracted from plant sources using optimized extraction conditions. The extraction process involves using a solvent such as 70% ethanol, with an extraction time of 4 hours and a solid-to-solvent ratio of 1:20 . The extracted flavonoids, including cirsimarin, are then purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of cirsimarin involves large-scale extraction from plant materials, followed by purification using advanced chromatographic techniques. The process is optimized to maximize the yield of cirsimarin while maintaining its purity and bioactivity .
Analyse Des Réactions Chimiques
Types of Reactions: Cirsimarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving cirsimarin include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving cirsimarin include its oxidized and reduced derivatives, which may exhibit enhanced or altered biological activities. These derivatives are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Cirsimarin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, cirsimarin is studied for its antioxidant and anti-inflammatory properties . In biology, it is investigated for its role in inhibiting fat deposition and promoting lipolysis . In medicine, cirsimarin is explored for its potential in treating obesity, diabetes, and other metabolic disorders . Additionally, cirsimarin is used in the development of natural products and nutraceuticals .
Mécanisme D'action
Cirsimarin exerts its effects through various molecular targets and pathways. It functions as an adenosine antagonist at the adenosine-A1 receptor, inhibiting the binding of adenosine and reducing its effects on heart rate and blood pressure . Cirsimarin also triggers lipid mobilization within adipose cells through the phosphorylation of adenosine 3’,5’-cyclic monophosphate-dependent protein kinase A and activation of lipolysis . These mechanisms contribute to its antilipogenic and anti-obesity effects .
Comparaison Avec Des Composés Similaires
Cirsimarin is often compared with other flavonoids such as cirsimaritin and hispidulin. While all three compounds exhibit antioxidant and anti-inflammatory properties, cirsimarin is unique in its potent antilipogenic activity . Cirsimaritin and hispidulin also have distinct biological activities, such as hepatoprotection and anticancer effects . The structural differences between these compounds contribute to their unique properties and potential therapeutic applications .
List of Similar Compounds:- Cirsimaritin
- Hispidulin
- Acteoside
Cirsimarin stands out due to its strong antilipogenic activity and potential for treating obesity and metabolic disorders .
Propriétés
IUPAC Name |
5-hydroxy-6,7-dimethoxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O11/c1-30-15-8-14-17(19(27)22(15)31-2)12(25)7-13(33-14)10-3-5-11(6-4-10)32-23-21(29)20(28)18(26)16(9-24)34-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETJLKUBHXTIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
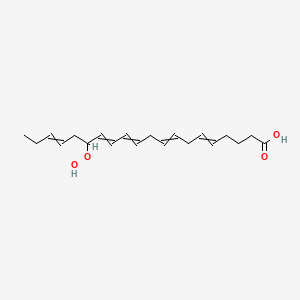

![2-(Hydroxymethyl)-6-[(4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-methoxyoxane-3,5-diol](/img/structure/B13391047.png)
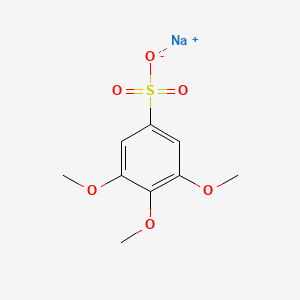

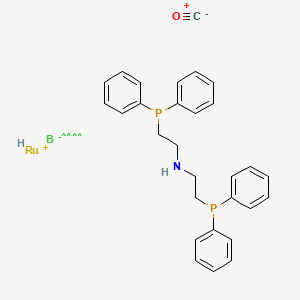
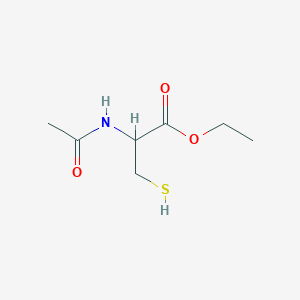

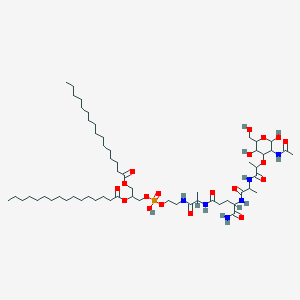
![(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13391085.png)
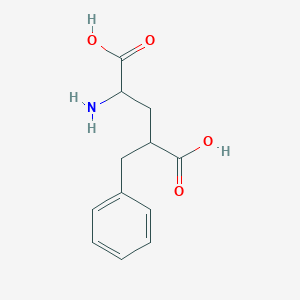
![(1R,9S)-7,11-diazatricyclo[7.3.1.0(2),]trideca-2,4-dien-6-one hydrochloride](/img/structure/B13391108.png)
